molecular formula C22H24N4O6S B2609310 N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide CAS No. 817633-24-2

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide

Cat. No.: B2609310
CAS No.: 817633-24-2
M. Wt: 472.52
InChI Key: NCGCPOFVVLRYMP-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide is a sulfonamide-acetamide hybrid compound characterized by a central phenyl ring linked to a 2,6-dimethoxypyrimidin-4-yl sulfamoyl group and a 2-(4-methylphenoxy)propanamide moiety. Its molecular formula is C₂₄H₂₂N₄O₄S, with a molecular weight of 462.52 g/mol and elemental composition: C (62.32%), H (4.79%), N (12.87%), O (12.11%), S (6.93%) .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O6S/c1-14-5-9-17(10-6-14)32-15(2)21(27)23-16-7-11-18(12-8-16)33(28,29)26-19-13-20(30-3)25-22(24-19)31-4/h5-13,15H,1-4H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGCPOFVVLRYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonation, and subsequent coupling with the phenyl and propanamide groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the sulfamoyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Sulfamoyl-Acetamide Hybrids

Key structural differences among analogs lie in the sulfamoyl substituents, aryl/heteroaryl groups, and linker regions. Below is a comparative analysis:

Compound Sulfamoyl Substituent Aryl/Propanamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2,6-Dimethoxypyrimidin-4-yl 2-(4-Methylphenoxy)propanamide 462.52 High purity (elemental analysis match), methoxy groups enhance solubility.
Compound 7 : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide 4-Methylpyrimidin-2-yl 2-(6-Methoxynaphthalen-2-yl)propanamide Not reported Bulky naphthalene group may reduce solubility but improve target binding.
Compound 8 : 2-(4-Isobutylphenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide 4-Methylpyrimidin-2-yl 2-(4-Isobutylphenyl)propanamide Not reported Isobutyl group increases lipophilicity; Rf = 0.75, m.p. 152–154°C.
Compound 16 : 2-(2-Fluoro-biphenyl-4-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide 4-Methylpyrimidin-2-yl 2-(2-Fluoro-biphenyl-4-yl)propanamide Not reported Fluorine enhances metabolic stability; m.p. 222–225°C.
Compound in : N-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide 2,6-Dimethylpyrimidin-4-yl 2-(4-Propanoylphenoxy)acetamide 468.53 (C₂₃H₂₄N₄O₅S) Acetamide linker and propanoyl group may alter pharmacokinetics.

Substituent Effects on Physicochemical Properties

  • Pyrimidine Ring Substitution : The target compound's 2,6-dimethoxy groups (electron-donating) contrast with analogs bearing 4-methylpyrimidin-2-yl () or 2,6-dimethylpyrimidin-4-yl (). Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability compared to methyl groups .
  • Aryl Groups: The 4-methylphenoxy group in the target compound is less sterically hindered than the 6-methoxynaphthalen-2-yl (Compound 7) or 2-fluoro-biphenyl-4-yl (Compound 16), which may influence target selectivity .
  • Linker Regions: Propanamide vs.

Biological Activity

N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)propanamide, a compound with a complex structure, has garnered attention in recent pharmacological research due to its potential biological activities. This article will delve into its biological activity, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C22H22N6O6S3
  • Molecular Weight : 562.6417 g/mol
  • CAS Number : 497082-06-1

The compound's structure features a pyrimidine ring, a sulfamoyl group, and a phenoxy moiety, which are critical for its biological activity.

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A2780 (ovarian cancer).
  • IC50 Values : The IC50 values for related compounds in this category ranged from 0.33 μM to 7.10 μM, indicating potent antiproliferative activity in vitro .

The proposed mechanisms by which these compounds exert their effects include:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
  • Targeting G-Quadruplex Structures : Some derivatives have shown the ability to stabilize G-quadruplexes in DNA, which can inhibit telomerase activity, a common feature in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of these compounds is significantly influenced by their structural components. For example:

CompoundIC50 (μM)Structural Features
12a0.50Quinoline skeleton
12b0.82Substituted phenyl
12f1.51Dimethylaminopropyl chain

This table illustrates how variations in structure impact the potency of antiproliferative activity.

Study on Anticancer Activity

A study conducted on a series of pyrimidine-based compounds demonstrated their effectiveness against human cervical and breast cancer cell lines. The results highlighted that the presence of specific functional groups significantly enhanced the cytotoxicity of these compounds.

In Vivo Studies

While most findings are based on in vitro studies, preliminary in vivo studies using animal models have shown promise for these compounds in reducing tumor size and improving survival rates in treated groups compared to controls.

Q & A

Q. What advanced analytical techniques resolve purity discrepancies in batch samples?

  • Methodology :
  • HPLC-MS/MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (acetonitrile/0.1% formic acid) .
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

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